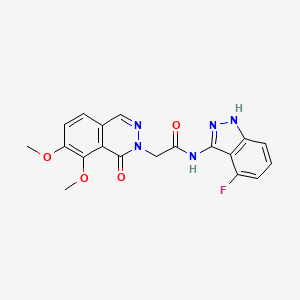
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a phthalazinone core and an indazole moiety, suggests it may have interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indazole Moiety: This step often involves the coupling of the phthalazinone core with an indazole derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The phthalazinone core and indazole moiety may interact with different biological pathways, leading to various pharmacological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures, such as 1-oxo-1,2-dihydrophthalazine derivatives.
Indazole Derivatives: Compounds with similar indazole moieties, such as 4-fluoro-2H-indazole derivatives.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide lies in its combined structure, which may confer unique biological activities and therapeutic potential not seen in other similar compounds.
属性
分子式 |
C19H16FN5O4 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-fluoro-1H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O4/c1-28-13-7-6-10-8-21-25(19(27)15(10)17(13)29-2)9-14(26)22-18-16-11(20)4-3-5-12(16)23-24-18/h3-8H,9H2,1-2H3,(H2,22,23,24,26) |
InChI 键 |
GUFJZIKXGKUHEY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NNC4=C3C(=CC=C4)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-hydroxyethyl)-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12175006.png)
![N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide](/img/structure/B12175011.png)
![1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12175029.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175039.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![N-(4-bromo-2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12175044.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)
![6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175051.png)



![ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12175068.png)
![N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12175080.png)
![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)
